molecular formula C16H13N3O5 B2558874 N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide CAS No. 126940-54-3

N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide

Cat. No.: B2558874
CAS No.: 126940-54-3
M. Wt: 327.296
InChI Key: TYEWRSBESMRDNG-UHFFFAOYSA-N
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Description

N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide: is a complex organic compound with a molecular formula of C16H13N3O5 [_{{{CITATION{{{_1{126940-54-3 N-{1,3-Dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano2,3-d ...

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide typically involves multiple steps, starting with the formation of the pyrano[2,3-d]pyrimidin core[_{{{CITATION{{{2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano[2,3-d ...](https://www.chemspider.com/Chemical-Structure.1217502.html). One common approach is the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano2,3-d .... The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product[{{{CITATION{{{_2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano2,3-d ....

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents[_{{{CITATION{{{2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano[2,3-d ...](https://www.chemspider.com/Chemical-Structure.1217502.html). The process is optimized to maximize yield and minimize by-products, ensuring cost-effective production[{{{CITATION{{{_2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano2,3-d ....

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to less oxidized forms.

  • Substitution: : Replacement of one functional group with another[_{{{CITATION{{{_2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano2,3-d ....

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.

Scientific Research Applications

N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide: has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials or chemical processes.

Comparison with Similar Compounds

N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide: is unique due to its specific structural features and potential applications. Similar compounds include other pyrano[2,3-d]pyrimidin derivatives, which may have different substituents or functional groups[_{{{CITATION{{{_2{N-(1,3-Dimethyl-2,4,7-trioxo-1,3,4,7-tetrahydro-2H-pyrano2,3-d .... These compounds can be compared based on their chemical properties, biological activities, and industrial uses.

List of Similar Compounds

  • Pyrano[2,3-d]pyrimidin-6-yl derivatives

  • Other benzamide derivatives

  • Substituted pyrimidin compounds

Properties

IUPAC Name

N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5/c1-18-13(21)10-8-11(15(22)24-14(10)19(2)16(18)23)17-12(20)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEWRSBESMRDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=O)O2)NC(=O)C3=CC=CC=C3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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